molecular formula BFH3KO3 B12683908 Einecs 278-772-5 CAS No. 77816-14-9

Einecs 278-772-5

Katalognummer: B12683908
CAS-Nummer: 77816-14-9
Molekulargewicht: 119.93 g/mol
InChI-Schlüssel: JCHAIVYJIITKPH-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Einecs 278-772-5 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number, which helps in tracking and regulating its use in various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of Einecs 278-772-5 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve a series of chemical reactions, including condensation, hydrolysis, and purification steps. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up to meet commercial demands. This involves the use of large reactors, continuous flow systems, and automated control systems to maintain consistent quality. The industrial production methods also include stringent quality control measures to ensure that the final product meets regulatory standards.

Analyse Chemischer Reaktionen

Types of Reactions

Einecs 278-772-5 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in these reactions include acids, bases, solvents, and catalysts. The reaction conditions, such as temperature, solvent type, and reaction time, are optimized to maximize yield and minimize by-products.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Einecs 278-772-5 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical synthesis processes and analytical techniques.

    Biology: The compound is employed in biological studies to investigate cellular processes and biochemical pathways.

    Medicine: In the medical field, this compound is used in the development of pharmaceuticals and diagnostic agents.

    Industry: The compound finds applications in industrial processes, such as the production of polymers, coatings, and specialty chemicals.

Wirkmechanismus

The mechanism of action of Einecs 278-772-5 involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or signaling molecule, depending on its chemical structure and functional groups. The molecular targets and pathways involved are studied to understand the compound’s effects on biological systems and its potential therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some similar compounds to Einecs 278-772-5 include:

    Einecs 278-621-3: This compound has a similar chemical structure and is used in related applications.

    Einecs 278-380-4: Another compound with comparable properties and uses in scientific research and industry.

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it suitable for specialized applications that may not be achievable with other similar compounds.

Eigenschaften

CAS-Nummer

77816-14-9

Molekularformel

BFH3KO3

Molekulargewicht

119.93 g/mol

IUPAC-Name

potassium;boric acid;fluoride

InChI

InChI=1S/BH3O3.FH.K/c2-1(3)4;;/h2-4H;1H;/q;;+1/p-1

InChI-Schlüssel

JCHAIVYJIITKPH-UHFFFAOYSA-M

Kanonische SMILES

B(O)(O)O.[F-].[K+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.